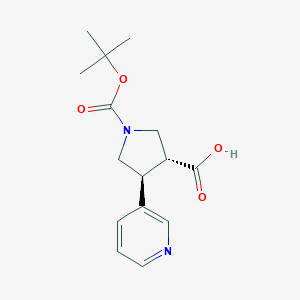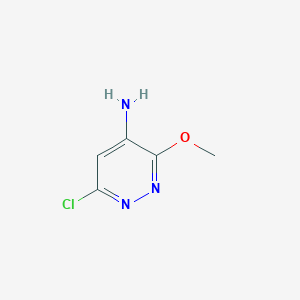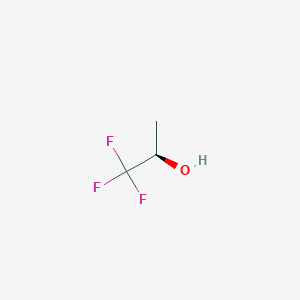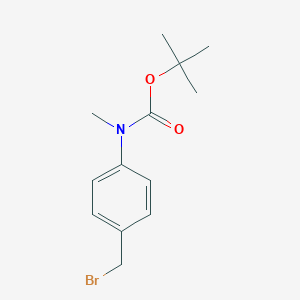
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol, also known as EMEO, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. EMEO is a derivative of ethylene oxide and has a unique structure that makes it an interesting compound for researchers to study.
Mechanism of Action
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol enhances the activity of GABA receptors by binding to a specific site on the receptor. This binding increases the affinity of the receptor for GABA, leading to increased inhibitory activity in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and other neurological disorders.
Biochemical and Physiological Effects:
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to have a range of biochemical and physiological effects. In addition to enhancing the activity of GABA receptors, 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of addiction. 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has also been shown to have anti-inflammatory properties, which could have implications for the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in lab experiments is its ability to cross the blood-brain barrier, which allows researchers to study its effects on the brain. However, 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are a number of future directions for research on 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol. One area of interest is the potential use of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in the treatment of anxiety, depression, and other neurological disorders. Another area of interest is the potential use of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in the treatment of addiction. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol and its potential applications in scientific research.
Synthesis Methods
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-1-propyne with 2,3-epoxypropanol to form 1-(3-bromo-3-methyloxiran-2-yl)prop-1-yne. The second step is the reaction of 1-(3-bromo-3-methyloxiran-2-yl)prop-1-yne with sodium hydroxide and copper(I) iodide to form 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol.
Scientific Research Applications
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has shown potential for use in scientific research due to its ability to cross the blood-brain barrier and interact with GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating brain activity. 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to enhance the activity of GABA receptors, which could have implications for the treatment of anxiety, depression, and other neurological disorders.
properties
CAS RN |
197307-16-7 |
|---|---|
Product Name |
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(3-ethynyl-3-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-4-7(3)6(9-7)5(2)8/h1,5-6,8H,2-3H3 |
InChI Key |
IEMXYTGGVOVAOZ-UHFFFAOYSA-N |
SMILES |
CC(C1C(O1)(C)C#C)O |
Canonical SMILES |
CC(C1C(O1)(C)C#C)O |
synonyms |
Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)










